Glucokinase Activation Potency: Head-to-Head Comparison with the Unsubstituted Parent Analog
The 2-phenyl-substituted compound (CAS 1021094-13-2) activates human recombinant glucokinase with an EC₅₀ of 1,590 nM (1.59 µM) in a G6-PD coupled assay in the presence of 5 mM glucose [1]. In contrast, the unsubstituted parent analog N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide (CAS 927583-20-8) activates recombinant human liver glucokinase 2 with an EC₅₀ of 930 nM under comparable assay conditions (5 mM glucose, G6PDH-coupled detection) [2]. The 2-phenyl substitution thus reduces GK activation potency by approximately 1.7-fold relative to the des-phenyl baseline.
| Evidence Dimension | Glucokinase activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1,590 nM (human recombinant GK, 5 mM glucose, G6-PD coupled assay) |
| Comparator Or Baseline | Unsubstituted analog (CAS 927583-20-8): EC₅₀ = 930 nM (human recombinant liver GK2, 5 mM glucose, G6PDH coupled assay) |
| Quantified Difference | ~1.7-fold reduction in potency (Δ EC₅₀ ≈ 660 nM) |
| Conditions | Both assays use recombinant human glucokinase with 5 mM glucose substrate and coupled enzymatic detection; minor differences in enzyme isoform (pancreatic vs. hepatic) and detection method (G6-PD vs. G6PDH) introduce a small degree of cross-assay variance. |
Why This Matters
For screening campaigns targeting glucokinase, the 1.7-fold potency difference necessitates distinct concentration ranges for dose-response studies.
- [1] BindingDB Entry BDBM50041574. EC₅₀ = 1.59E+3 nM. Activation of human recombinant Glucokinase measured over 5 mins by G6-PD coupled assay in presence of 5 mM glucose. View Source
- [2] BindingDB PrimarySearch_ki. EC₅₀ = 930 nM. Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. View Source
